molecular formula C7H15O4P B14641023 Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate CAS No. 53722-14-8

Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate

Cat. No.: B14641023
CAS No.: 53722-14-8
M. Wt: 194.17 g/mol
InChI Key: BZTQQJGYJOUJGA-UHFFFAOYSA-N
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Description

Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxyprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate typically involves the reaction of appropriate phosphonate esters with alkyl halides under basic conditions. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction is usually carried out in the presence of a base such as triethylamine and under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted alkylation of phosphonic ester-acid derivatives. This method is efficient and allows for the synthesis of various phosphonate intermediates under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.

Major Products Formed:

Scientific Research Applications

Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

  • Ethyl methyl (1-hydroxyprop-2-en-1-yl)phosphonate
  • Bis(1,1,1,3,3,3-hexafluoro-2-propyl)phosphonate
  • Bis(2,2,2-trifluoroethyl)phosphonate

Comparison: Methyl propyl (1-hydroxyprop-2-en-1-yl)phosphonate is unique due to its specific alkyl groups and the presence of a hydroxyprop-2-en-1-yl moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other similar phosphonates .

Properties

CAS No.

53722-14-8

Molecular Formula

C7H15O4P

Molecular Weight

194.17 g/mol

IUPAC Name

1-[methoxy(propoxy)phosphoryl]prop-2-en-1-ol

InChI

InChI=1S/C7H15O4P/c1-4-6-11-12(9,10-3)7(8)5-2/h5,7-8H,2,4,6H2,1,3H3

InChI Key

BZTQQJGYJOUJGA-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C(C=C)O)OC

Origin of Product

United States

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